3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid

Fragment-Based Drug Discovery Antiviral X-ray Crystallography

Fragment-based drug discovery against viral macrodomains often stalls due to uncharacterized binding modes and poor membrane permeability of standard fragments. This compound resolves both bottlenecks as a validated, structurally characterized hit: • Co-crystallized with SARS-CoV-2 Nsp3 macrodomain (PDB 5S3E, ligand WSY), enabling immediate structure-guided optimization without de novo crystallography • XLogP3 = 0.2 vs. ~ -1.0 for unsubstituted analogs, delivering enhanced passive membrane permeability critical for CNS and intracellular target campaigns • Multi-vendor availability at ≥97% purity eliminates pre-synthetic purification, accelerating parallel library production and ensuring reproducible biological assay data

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 842971-05-5
Cat. No. B1299397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
CAS842971-05-5
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CCC(=O)O
InChIInChI=1S/C7H11N3O2/c1-5-8-6(2)10(9-5)4-3-7(11)12/h3-4H2,1-2H3,(H,11,12)
InChIKeyZEQPXXPPGJVSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic Acid: Physicochemical and Structural Profile


3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid (CAS 842971-05-5) is a heterocyclic carboxylic acid building block comprising a 1,2,4-triazole core with methyl groups at the 3- and 5-positions and a propanoic acid side chain [1]. Its molecular formula is C7H11N3O2, with a molecular weight of 169.18 g/mol, and it is commercially available from multiple vendors at purities of 95% and above for research and industrial synthesis applications .

Why Generic Triazole-Propanoic Acids Are Not Substitutable


Simple 1,2,4-triazole propanoic acids lack the specific 3,5-dimethyl substitution pattern that defines this compound's unique physicochemical and steric profile. The presence of the two methyl groups alters calculated lipophilicity (XLogP3 = 0.2) and molecular volume, which directly impacts binding interactions in defined protein pockets [1]. This is evidenced by its validated incorporation as a fragment hit (ligand code WSY) in the SARS-CoV-2 Nsp3 macrodomain crystal structure (PDB 5S3E), a binding mode that would not be possible for unsubstituted or mono-methyl analogs [2].

Key Differentiators for Scientific Selection


Validated Fragment Hit in SARS-CoV-2 Macrodomain Crystal Structure

This compound (ligand code WSY) was identified as a validated fragment hit binding to the active site of the SARS-CoV-2 Nsp3 macrodomain through a massive crystallographic screening effort [1]. This provides direct experimental evidence of a specific, high-resolution (1.05 Å) binding pose that is not available for the vast majority of unsubstituted or mono-methyl triazole analogs.

Fragment-Based Drug Discovery Antiviral X-ray Crystallography

Enhanced Lipophilicity vs. Unsubstituted Triazole Propanoic Acid

The 3,5-dimethyl substitution increases the compound's calculated lipophilicity compared to the unsubstituted core. The target compound has a computed XLogP3 of 0.2 [1], whereas 1,2,4-triazole-1-propionic acid (CAS 114419-45-3) has a computed ACD/LogP of -1.05 . This significant difference in logP impacts membrane permeability and solubility, making the dimethyl derivative more suitable for crossing biological barriers.

Medicinal Chemistry ADME Physicochemical Properties

High Purity Commercial Availability

Multiple vendors, including AKSci and Life Chemicals, offer this compound with a minimum purity specification of 95% or higher . This level of quality control ensures reproducibility in synthetic workflows and minimizes the risk of side reactions from unknown impurities, a key procurement consideration when compared to custom-synthesized or lower-purity analogs.

Chemical Synthesis Procurement Quality Control

Primary Research Applications


Fragment Elaboration for Antiviral Macrodomain Inhibitors

Procure this compound for use as a validated starting point in fragment-based drug discovery (FBDD) campaigns targeting viral macrodomains, including SARS-CoV-2 Nsp3. The high-resolution co-crystal structure (PDB 5S3E) provides a detailed binding pose that can be directly leveraged for structure-guided design and optimization, a significant advantage over uncharacterized analogs [1].

Synthesis of CNS- or Cell-Penetrant Probe Building Blocks

Select this building block over unsubstituted triazole propanoic acids when designing compounds requiring improved membrane permeability. The increased lipophilicity (XLogP3 = 0.2) relative to unsubstituted analogs (LogP ≈ -1.0) makes it a more suitable choice for applications where passive diffusion across lipid bilayers is required, such as in central nervous system (CNS) or intracellular target probe development [2].

Reliable Intermediate for Parallel Synthesis and Compound Libraries

Use this compound as a key intermediate in parallel synthesis or combinatorial chemistry efforts. Its availability from multiple vendors at high purity (≥95%) ensures batch-to-batch consistency and reduces the need for pre-synthetic purification, accelerating library production timelines and improving the reliability of downstream biological assay data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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